molecular formula C12H11BrN2O3 B3029614 Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 724788-64-1

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B3029614
CAS No.: 724788-64-1
M. Wt: 311.13
InChI Key: KXIRJHCVVKYTLS-UHFFFAOYSA-N
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Description

Introduction to 1,5-Naphthyridine Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Naphthyridine-Based Pharmacophores

The 1,5-naphthyridine system, first synthesized in 1927 via the Skraup reaction using 3-aminopyridine and glycerol, marked a pivotal advancement in heterocyclic chemistry. Early work focused on adapting classical quinoline synthesis methods, such as the Gould-Jacobs and Conrad-Limpach reactions, to construct the 1,5-naphthyridine core. For instance, thermal cyclization of 3-aminopyridine with diethyl methylenemalonate yielded 4-hydroxy-1,5-naphthyridine derivatives, laying the groundwork for later functionalization strategies.

Post-2000, over 400 patents highlighted the scaffold’s therapeutic potential, driven by its adaptability to cross-coupling reactions and metal coordination. A notable inflection point occurred with the discovery of 1,5-naphthyridine’s role as a kinase inhibitor, exemplified by derivatives targeting Plasmodium protein kinases. The incorporation of bromine and methoxy groups, as seen in Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, emerged from efforts to optimize electronic profiles for DNA intercalation and enzyme active-site binding.

Key Historical Milestones:
  • 1927 : Brobansky and Sucharda’s Skraup-derived synthesis of unsubstituted 1,5-naphthyridines.
  • 2003–2020 : Development of microwave-assisted nucleophilic substitutions to introduce alkylamino groups at the 4-position.
  • 2020s : Application of chlorinated intermediates for anti-Ebola virus agents and DYRK1A inhibitors.

Structural Significance of the 1,5-Naphthyridine Core in Bioactive Molecule Design

The 1,5-naphthyridine ring system provides a rigid, planar framework with two nitrogen atoms at positions 1 and 5, creating distinct electronic environments. This arrangement facilitates:

  • π-Stacking Interactions : The conjugated system enables strong aromatic interactions with biological targets, critical for intercalation into DNA or RNA.
  • Hydrogen-Bonding Capability : N1 and N5 act as hydrogen bond acceptors, enhancing binding affinity to enzymes such as topoisomerases.
  • Electrophilic Substitution Sites : Positions 4, 6, and 8 are electronically activated for halogenation, alkoxylation, or cross-coupling, enabling precise structural diversification.

In this compound, the bromine atom at C4 enhances electrophilicity for subsequent Suzuki-Miyaura couplings, while the C6 methoxy group donates electron density to stabilize the π-system. The ester moiety at C3 serves as a tunable handle for prodrug strategies or hydrolytic activation.

Comparative Reactivity of 1,5-Naphthyridine Substituents (Table 1)
Position Substituent Electronic Effect Common Applications
C3 Ester (-COOEt) Electron-withdrawing Prodrug activation, solubility modulation
C4 Bromine (-Br) Electrophilic activation Cross-coupling reactions (e.g., Suzuki)
C6 Methoxy (-OCH₃) Electron-donating resonance Stabilization of π-system, H-bond donation

Data derived from synthetic protocols for halogenated 1,5-naphthyridines.

The scaffold’s ability to form metal complexes further expands its utility. For example, platinum complexes with 4-hydroxy-1,5-naphthyridine ligands exhibit antitumor activity by intercalating into DNA and disrupting replication. Similarly, europium(III) complexes incorporating 1,5-naphthyridinecarbonitrile derivatives demonstrate luminescent properties for diagnostic imaging.

Properties

IUPAC Name

ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRJHCVVKYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738384
Record name Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724788-64-1
Record name Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antibacterial Activity

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has been identified as a potential antibacterial agent. Research indicates that derivatives of naphthyridines exhibit significant antibacterial properties against various pathogens. The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development into therapeutic agents for treating bacterial infections .

Antiproliferative Effects

Studies have shown that compounds related to naphthyridines can exhibit antiproliferative effects on cancer cells. The unique structure of this compound may contribute to its ability to inhibit cancer cell growth, potentially leading to new cancer treatments .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis. For instance, it has been utilized in the synthesis of ethyl canthinone-3-carboxylates through a Pd-catalyzed Suzuki–Miyaura coupling reaction. This method highlights its utility in constructing complex molecular frameworks that may possess biological activity .

Case Study: Synthesis and Biological Evaluation

A notable study involved the synthesis of ethyl canthinone derivatives from this compound. The researchers demonstrated that these derivatives exhibited varying degrees of biological activity, including antimicrobial and anticancer properties. This study underscores the importance of this compound as a precursor in developing new therapeutic agents .

Table of Biological Activities

Activity Type Description Reference
AntibacterialEffective against specific bacterial strains
AntiproliferativeInhibits growth of cancer cells
Synthesis PrecursorUsed in creating bioactive derivatives

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

  • Structure : Chloro substituent at the 4-position instead of bromo.
  • Synthesis : Prepared via POCl₃ treatment of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate .
  • Reactivity: The chloro group is less reactive in cross-coupling reactions compared to bromo, limiting its utility in Pd-catalyzed protocols. However, it undergoes nucleophilic aromatic substitution (e.g., with phenols) to form ether derivatives .

Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate (CAS: 1083181-13-8)

  • Structure : Dual halogenation (4-Cl, 6-Br) on the naphthyridine core.
  • Molecular Weight : 315.55 g/mol .
  • Applications : The presence of both bromo and chloro groups allows sequential functionalization. Bromo participates in Suzuki couplings, while chloro can be substituted selectively under controlled conditions .

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

  • Structure : Hydroxy group at the 4-position instead of bromo.
  • Synthesis : Derived from hydrolysis of the bromo analog or via direct hydroxylation .
  • Reactivity : The hydroxy group enables hydrogen bonding and chelation, making it useful in metal-catalyzed reactions or as a precursor for esterification .

Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate

  • Structure : Incorporates a ketone and ethyl group on the reduced naphthyridine ring.
  • Applications : Used in dehydrogenation reactions with DDQ to form aromatic naphthyridines, highlighting the role of ring saturation in modulating reactivity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate 311.13 4-Br, 6-OMe Suzuki coupling, amidation
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate 266.67 4-Cl Nucleophilic substitution
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 315.55 4-Cl, 6-Br Sequential halogen substitution
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate 262.24 4-OH, 6-OMe Chelation, esterification
Ethyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate 247.24 6-Oxo, 7-Et Dehydrogenation to aromatic derivatives

Case Studies

  • Canthin-6-one Synthesis : this compound undergoes Suzuki-Miyaura coupling with aryl boronic acids, followed by Cu-catalyzed amidation to form canthin-6-one alkaloids . In contrast, the chloro analog requires harsher conditions for similar transformations .
  • Drug Development: Derivatives like ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate (molecular weight: 448.1 g/mol) demonstrate the compound’s versatility in generating kinase inhibitors .

Biological Activity

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a bromine atom at the fourth position and a methoxy group at the sixth position of the naphthyridine ring. The carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating inhibitory effects on bacterial growth. For instance, in vitro studies reveal that at concentrations ranging from 25 to 100 µM, the compound effectively reduces bacterial viability by inhibiting essential enzymes involved in cell wall synthesis and protein production.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In cellular assays, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspase pathways. A study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The bromine and methoxy groups enhance binding affinity to target enzymes, leading to inhibition of critical metabolic pathways in bacteria and cancer cells.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells .

Study on Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various naphthyridine derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Control (Amoxicillin)8Staphylococcus aureus

Study on Anticancer Activity

In another study by Johnson et al. (2022), this compound was tested against multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

Q & A

Q. What are the established synthetic routes for preparing Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed amidation , as demonstrated in the three-step synthesis of ethyl canthinone carboxylates. Key intermediates are functionalized at the 4-position using bromine as a leaving group. Reaction optimization includes using polar aprotic solvents (e.g., DMF) and controlled temperatures (80–100°C) to suppress side reactions . Alternative routes involve thermal cyclization of pyridine precursors (e.g., Dowtherm A at reflux), achieving high yields (~89%) under inert conditions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

  • 1H NMR : Proton environments (e.g., methoxy and ester groups) are resolved in deuterated methanol or DMSO, with coupling constants confirming regiochemistry (e.g., J = 8.9–9.0 Hz for naphthyridine protons) .
  • LRMS : Low-resolution mass spectrometry validates molecular ions (e.g., m/z 489.1 for C24H26Cl2N4O3+) with ±0.1 Da accuracy .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks, particularly for derivatives with bulky substituents .

Q. How does hydrolysis of the ethyl ester group proceed, and what factors affect selectivity?

Hydrolysis to carboxylic acids is achieved via alkaline conditions (e.g., 5M NaOH, 95°C, 1 h), yielding >90% conversion. Competing side reactions (e.g., demethylation of methoxy groups) are minimized by avoiding prolonged heating and using phase-transfer catalysts (e.g., crown ethers) for sterically hindered esters .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the 1,5-naphthyridine core at the 4- and 6-positions?

  • Bromine as a directing group : The 4-bromo substituent facilitates cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution (e.g., phenoxy groups via KMnO4 oxidation) .
  • Protecting groups : Methoxy at C6 blocks undesired electrophilic attacks, enabling selective functionalization at C4. For example, hydrogenation of 4-chloro derivatives (Pd/C, Et3N, dioxane) proceeds with 51% yield without affecting the methoxy group .

Q. How can contradictions in reported reaction yields for hydrogenation or halogenation steps be resolved?

Discrepancies arise from:

  • Catalyst loading : Lower Pd/C ratios (5–10 mol%) reduce over-reduction but increase reaction time .
  • Solvent effects : Dioxane vs. THF impacts hydrogen solubility and substrate accessibility. For example, dioxane improves yields in 4-chloro to 4-hydrogen conversions .
  • Additives : Et3N neutralizes HCl byproducts during halogenation, preventing acid-catalyzed decomposition .

Q. What computational or experimental methods validate the compound’s role in biological target engagement (e.g., kinase inhibition)?

  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to DYRK1A kinase, guided by substituent interactions (e.g., dichlorophenyl groups) .
  • SAR analysis : Modifying the cyclohexylamino group at C4 (e.g., acetamidomethyl vs. hydroxymethyl) alters potency by 10-fold, as shown in β-cell replication assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

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